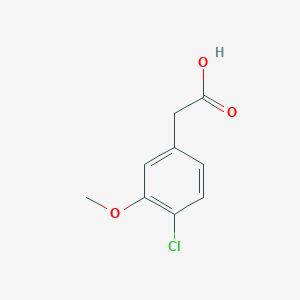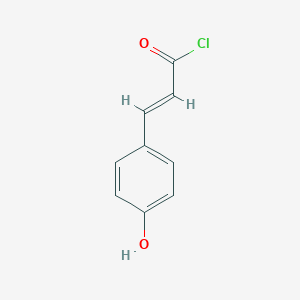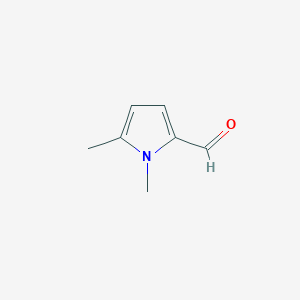
2-(4-Chloro-3-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate (MCPA) anion were synthesized . Another method involves the reaction of α,β-ethylenic ketones with hydrazine derivatives to form pyrazolines, which after removal of the leaving group, provide the desired pyrazoles .科学的研究の応用
Overview of Related Compounds and Applications
While direct research specifically addressing 2-(4-Chloro-3-methoxyphenyl)acetic acid is scarce, exploring the applications and studies of chemically related compounds provides valuable insights into potential scientific research applications. For instance, research on chlorinated hydrocarbon pesticides, organic acids in industrial processes, and the toxicity and environmental impact of related chemical entities offers a broader understanding of how 2-(4-Chloro-3-methoxyphenyl)acetic acid might be utilized or studied within similar contexts.
Environmental Impact and Toxicity Studies
Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound, have highlighted the environmental persistence and potential toxicological effects of chlorinated pesticides. The global research trends on 2,4-D toxicity indicate a focus on understanding its impact on non-target species, especially aquatic organisms, and its occupational risks to humans (Zuanazzi et al., 2020). These studies underscore the importance of evaluating the environmental and health risks associated with the use and disposal of chlorinated compounds.
Wastewater Treatment and Recycling
Research on the treatment of pesticide-contaminated wastewater underscores the challenges and advances in recycling water containing toxic pollutants, including chlorinated phenoxy acids. Techniques such as biological processes and activated carbon filtration have been explored for their efficacy in removing such contaminants, aiming for an 80-90% removal rate to protect water sources and comply with environmental regulations (Goodwin et al., 2018).
Sorption and Soil Remediation
The interaction between phenoxy herbicides like 2,4-D and soil components has been extensively studied, revealing that organic matter and iron oxides in the soil are significant sorbents for these compounds. This research is critical for understanding the mobility and persistence of chlorinated phenoxy acids in the environment and for developing soil remediation strategies that minimize their ecological footprint (Werner et al., 2012).
Industrial Applications of Organic Acids
The exploration of organic acids, such as acetic acid, in industrial acidizing operations highlights the potential for using similar compounds in enhancing oil and gas extraction processes. These studies demonstrate the use of organic acids to solve problems related to high dissolution power, corrosion rates, and environmental concerns associated with traditional acidizing agents (Alhamad et al., 2020).
特性
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHHKCKVSWCDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608116 |
Source


|
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13726-19-7 |
Source


|
| Record name | 4-Chloro-3-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13726-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methoxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-3-methoxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[4-(dimethylamino)phenyl]acetate](/img/structure/B171832.png)







